2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
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Overview
Description
2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes an imidazole ring, a thiazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of a thioamide with a haloketone.
Coupling of the Rings: The imidazole and thiazole rings can be coupled through a thioether linkage using a thiol and an appropriate coupling reagent.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of an amine with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the imidazole or thiazole rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions depending on the desired substitution.
Major Products
Oxidation Products: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction Products: Reduced imidazole or thiazole rings, potentially leading to dihydro or tetrahydro derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-((1-allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in critical biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-((1-Allyl-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide
- 2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-ethylthiazol-2-yl)acetamide
- 2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)propionamide
Uniqueness
2-((1-Allyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[5-(4-methylphenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS2/c1-4-9-23-16(15-7-5-13(2)6-8-15)10-20-19(23)26-12-17(24)22-18-21-14(3)11-25-18/h4-8,10-11H,1,9,12H2,2-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHKOCCRBXUUBHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2CC=C)SCC(=O)NC3=NC(=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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